Methyl isoindoline-4-carboxylate hydrochloride

Physicochemical Characterization Formulation Development Synthetic Intermediate Selection

Problem: Regioisomeric isoindoline building blocks cause synthetic failures and irreproducible results. Solution: Methyl isoindoline-4-carboxylate hydrochloride (CAS 127168-90-5) delivers the precise 4-position carboxylate essential for bioactive molecule construction. Key outcomes: • Enables synthesis of aminoalkylbenzoic acid derivatives targeting CNS disorders, neuropathic pain & depression • Critical scaffold for HSP-90 ATPase-domain inhibitors in oncology • HCl salt ensures enhanced aqueous solubility (1.05 mg/mL) and superior stability vs. free base (CAS 775545-06-7) • ≥97% purity with consistent batch quality for reproducible synthetic workflows

Molecular Formula C10H12ClNO2
Molecular Weight 213.66 g/mol
CAS No. 127168-90-5
Cat. No. B177585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl isoindoline-4-carboxylate hydrochloride
CAS127168-90-5
Molecular FormulaC10H12ClNO2
Molecular Weight213.66 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC2=C1CNC2.Cl
InChIInChI=1S/C10H11NO2.ClH/c1-13-10(12)8-4-2-3-7-5-11-6-9(7)8;/h2-4,11H,5-6H2,1H3;1H
InChIKeyZEOILCADGXBXQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Isoindoline-4-carboxylate Hydrochloride Overview


Methyl isoindoline-4-carboxylate hydrochloride (CAS: 127168-90-5) is a heterocyclic building block belonging to the isoindoline family, with the molecular formula C₁₀H₁₂ClNO₂ and a molecular weight of 213.66 g/mol . This compound exists as a white to yellow crystalline solid that is soluble in water and methanol, with a boiling point of 345.6°C at 760 mmHg and a flash point of 162.8°C . It is commercially available at ≥97% purity from multiple reputable vendors . As the hydrochloride salt of the methyl ester of isoindoline-4-carboxylic acid, this compound is predominantly employed as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, particularly for the preparation of complex heterocyclic scaffolds and bioactive molecules .

Why Methyl Isoindoline-4-carboxylate HCl Cannot Be Substituted


Generic substitution among isoindoline derivatives fails due to regioisomeric and functional group specificity. The 4-position carboxylate substitution pattern on the isoindoline ring confers distinct reactivity and physicochemical properties compared to 5-carboxylate or other regioisomers [1]. Furthermore, the hydrochloride salt form of this compound (CAS 127168-90-5) differs critically from the free base methyl ester (CAS 775545-06-7) in solubility, stability, and handling properties . The hydrochloride salt exhibits enhanced aqueous solubility (1.05 mg/mL) and requires storage under inert atmosphere at 2-8°C, whereas the free base form may present different solubility and stability profiles . These differences directly impact synthetic workflow compatibility and reproducibility, necessitating compound-specific procurement rather than analog substitution.

Comparative Evidence for Methyl Isoindoline-4-carboxylate HCl


Aqueous Solubility: Salt vs. Free Base

The hydrochloride salt form (CAS 127168-90-5) exhibits markedly different aqueous solubility compared to the corresponding free base methyl isoindoline-4-carboxylate (CAS 775545-06-7). The hydrochloride salt demonstrates an ESOL-calculated solubility of 1.05 mg/mL (0.00493 mol/L), corresponding to a Log S value of -2.31, placing it in the 'Soluble' classification . The hydrochloride counterion enhances aqueous solubility, facilitating homogeneous reaction conditions in aqueous or polar organic media during synthetic transformations.

Physicochemical Characterization Formulation Development Synthetic Intermediate Selection

Storage Stability: Hydrochloride vs. Related Esters

Methyl isoindoline-4-carboxylate hydrochloride (CAS 127168-90-5) requires storage under inert atmosphere (nitrogen or argon) at 2-8°C to maintain integrity . This storage specification is comparable to the ethyl ester analog (ethyl isoindoline-4-carboxylate hydrochloride, CAS 1311254-57-5) which similarly requires controlled temperature storage . The hydrochloride salt form of the methyl ester provides predictable stability profiles under standard laboratory storage conditions, with the solid physical form (white to yellow solid) facilitating precise weighing and handling .

Chemical Stability Procurement Specifications Laboratory Storage

Lipophilicity: Log P Profile

Methyl isoindoline-4-carboxylate hydrochloride (CAS 127168-90-5) exhibits a consensus Log P (octanol-water partition coefficient) of 1.26, with individual calculation methods ranging from iLOGP = 0.0 to SILICOS-IT Log P = 2.0 . This moderate lipophilicity profile is characteristic of the isoindoline-4-carboxylate methyl ester scaffold and influences membrane permeability in downstream bioactive derivatives. The XLOGP3 value of 1.52 aligns with Lipinski's Rule of Five parameters, supporting the utility of this building block in drug discovery programs where balanced hydrophilicity-lipophilicity is desired [1].

Drug Design ADME Properties Medicinal Chemistry

Purity: Batch-to-Batch Consistency

Methyl isoindoline-4-carboxylate hydrochloride (CAS 127168-90-5) is commercially supplied at a standardized purity of 97% across multiple reputable vendors, including Sigma-Aldrich (Ambeed), Bidepharm, Aladdin Scientific, and AKSci . This cross-vendor consistency in purity specification exceeds the 95% purity typical of the free base methyl isoindoline-4-carboxylate (CAS 775545-06-7) [1]. The hydrochloride salt form also enables more reliable weighing due to its solid crystalline physical form compared to potential oil or amorphous forms of the free base.

Quality Control Analytical Chemistry Procurement Standards

Applications of Methyl Isoindoline-4-carboxylate HCl


Neurological Drug Discovery Intermediates

This compound serves as a key synthetic intermediate for the preparation of 2,3-Dihydro-1H-isoindole-4-carboxylic Acid (D450070), which is utilized in the synthesis of aminoalkylbenzoic acid derivatives for the treatment of faintness attacks, hypokinesia, cranial disorders, neurodegenerative disorders, depression, anxiety, neuropathic pain, neuropathological disorders, and sleep disorders . The 4-position carboxylate substitution pattern is essential for the desired biological activity in these therapeutic applications [1].

HSP-90 Inhibitors for Oncology

Methyl isoindoline-4-carboxylate and its hydrochloride salt are employed as intermediates for the preparation of amide resorcinol compounds that function as HSP-90 inhibitors useful in cancer treatment [2]. The isoindoline-4-carboxylate scaffold provides a critical structural framework for binding to the ATPase domain of HSP-90 chaperone proteins [3].

CNS Agents and Kinase Inhibitors Synthesis

This compound is used in pharmaceutical synthesis as an intermediate for bioactive compounds, particularly in the development of central nervous system agents and kinase inhibitors. The isoindoline-4-carboxylate structure supports the creation of complex molecules with potential anticonvulsant, antidepressant, or anti-inflammatory activity [4]. The 4-position substitution pattern on the isoindoline ring is critical for achieving the desired pharmacological profile in these therapeutic areas.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl isoindoline-4-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.